5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring substituted with a chloro group, a dimethylamino group, and a carboxamide group. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, introduction of the chloro group, and subsequent functionalization with the dimethylamino and carboxamide groups. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of an appropriate phenol derivative with an aldehyde or ketone under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Functionalization with Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution using dimethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,6-dimethyl-1-benzofuran-2-carboxamide: A similar compound with an additional methyl group on the benzofuran ring.
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-1-benzofuran-2-carboxamide: A similar compound with the chloro group at a different position on the benzofuran ring.
5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-1-benzofuran-2-carboxamide: A similar compound without the methyl group on the benzofuran ring.
Uniqueness
5-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the chloro, dimethylamino, and carboxamide groups provides a unique combination of functional groups that can interact with various molecular targets and pathways.
Properties
Molecular Formula |
C19H25ClN2O2 |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
5-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H25ClN2O2/c1-13-15-11-14(20)7-8-16(15)24-17(13)18(23)21-12-19(22(2)3)9-5-4-6-10-19/h7-8,11H,4-6,9-10,12H2,1-3H3,(H,21,23) |
InChI Key |
JEWBLGOARSGHBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)NCC3(CCCCC3)N(C)C |
Origin of Product |
United States |
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